Home > Products > Screening Compounds P42690 > 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]
1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] - 646055-91-6

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

Catalog Number: EVT-12721639
CAS Number: 646055-91-6
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] is a complex organic compound characterized by its unique spirocyclic structure, which combines a pyridine ring with a bicyclic azabicycloheptane framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with bicyclic intermediates. Its synthesis and properties have been documented in scientific literature, including studies on its chemical reactions and mechanisms of action.

Classification

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] falls under the category of spirocyclic compounds, which are known for their unique structural characteristics and diverse chemical reactivity. It is classified as a nitrogen-containing heterocyclic compound due to the presence of nitrogen atoms in both the pyridine and the bicyclic structures.

Synthesis Analysis

Methods

The synthesis of 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] typically involves several steps:

  1. Formation of the Spirocyclic Core: This is often initiated by reacting a pyridine derivative with a bicyclic azabicycloheptane intermediate under controlled conditions.
  2. Optimization for Yield and Purity: Industrial methods may utilize advanced catalytic processes to enhance yield and purity, ensuring that the final product meets the required specifications for further applications.

Technical Details

The synthesis may require specific solvents and reagents, as well as precise temperature and pressure conditions to facilitate the desired chemical transformations while minimizing by-products.

Molecular Structure Analysis

Structure

The molecular structure of 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] can be represented by its IUPAC name and its structural formula:

  • Molecular Formula: C14H19N3
  • Molecular Weight: 229.32 g/mol
  • IUPAC Name: 1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

The compound features a spirocyclic arrangement that connects two distinct ring systems, enhancing its complexity and potential reactivity.

Data

Key data points include:

  • CAS Number: 646055-91-6
  • InChI Key: LIWBYJGLHCGRCM-UHFFFAOYSA-N
  • Canonical SMILES: C1CN2CCC1C23CCN(C3)C4=CN=CC=C4

These identifiers are crucial for database searches and chemical inventory management.

Chemical Reactions Analysis

Reactions

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] is involved in various chemical reactions:

  • Oxidation: The compound can undergo oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide, producing oxidized derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to yield reduced forms of the compound.
  • Substitution: Nucleophilic substitution reactions may occur on the pyridine ring, allowing for functional group modifications under suitable conditions.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, impacting yield and selectivity.

Mechanism of Action

The mechanism of action for 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] involves its interaction with specific biological targets such as enzymes or receptors:

  1. Binding Affinity: The compound may bind to molecular targets, modulating their activity.
  2. Signaling Pathways: This interaction can trigger downstream signaling pathways that lead to physiological effects relevant to its potential therapeutic applications.

The precise targets and pathways depend on the context of use and further research is necessary to elucidate these interactions fully.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] include:

  • Appearance: Typically presented as a solid crystalline form.

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability under various environmental conditions (temperature, light exposure).

These properties are essential for determining storage conditions and handling procedures in laboratory settings.

Applications

The scientific uses of 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] are primarily focused on medicinal chemistry:

  1. Drug Development: Due to its unique structural features, it may serve as a lead compound in developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: Its interactions with biological systems make it valuable for studying biochemical pathways and mechanisms of action relevant to health sciences.
Introduction to 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] represents a structurally complex and pharmacologically significant class of nitrogen-containing heterocyclic compounds. This molecule integrates a pyridyl-substituted pyrrolidine moiety fused via a spiro junction to a bridged 1-azabicyclo[2.2.1]heptane scaffold. Its molecular formula is established as C₁₄H₁₉N₃, indicating a moderate molecular weight compound with potential for favorable pharmacokinetic properties [1]. The topological complexity arising from the spirocyclic fusion and bridged bicyclic system creates a unique three-dimensional architecture, distinguishing it from planar heterocyclic systems and potentially enhancing target selectivity through defined spatial presentation of pharmacophoric elements. This compound exemplifies advanced design principles in medicinal chemistry, leveraging constrained stereochemistry and multicyclic nitrogen frameworks to engage biological targets with high precision.

Historical Development of Bicyclic Alkaloid Scaffolds in Medicinal Chemistry

The exploration of azabicyclic compounds as therapeutic agents has deep roots in natural product chemistry and alkaloid pharmacology. Early investigations focused on structurally simpler monocyclic and fused bicyclic nitrogen heterocycles. The 1-azabicyclo[2.2.1]heptane framework itself emerged as a scaffold of significant interest following foundational work on its synthesis and stereochemical control in the late 20th century. A pivotal milestone was the 1994 patent (WO1994022868A1) disclosing 7-azabicyclo[2.2.1]heptane and heptene derivatives as potent analgesics and anti-inflammatory agents. This work established the intrinsic biological relevance of this bridged system, particularly noting the enhanced activity of derivatives bearing specific aryl or heteroaryl substitutions at strategic positions [2].

The subsequent evolution of this chemical space involved strategic hybridization with other privileged structures. The integration of spirocyclic systems, particularly spiro-fused pyrrolidines, represented a significant advancement in scaffold design. Spirocycles introduced enhanced three-dimensionality and conformational restriction compared to their planar or linearly fused counterparts. This progression culminated in sophisticated architectures like 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], where the spiro junction links the azabicycloheptane core to a pyridyl-functionalized pyrrolidine ring. This hybridization leverages the target engagement potential of the bridged bicyclic system, the spatial control of the spiro linkage, and the diverse recognition capabilities of the pyridyl moiety, often associated with nicotinic receptor interactions [2] [4].

Table 1: Evolution of Key Azabicyclic Scaffolds in Drug Discovery

Scaffold TypeRepresentative StructureTherapeutic Area (Early Findings)Key Advancement
Simple Bicyclic7-Azabicyclo[2.2.1]heptaneAnalgesia, InflammationValidation of bridged core bioactivity [2]
Fused HeteroaromaticAzabicycloheptane-fused pyridines/indolesCNS ModulationEnhanced receptor affinity & selectivity
Spiro-Fused Hybrid1'-Pyridin-3-ylspiro[azabicycloheptane-pyrrolidine]Neuropharmacology, Addiction3D Complexity & Pharmacophore Integration [1] [4]

Structural Classification: Spiro-Fused Azabicyclic Systems and Their Topological Significance

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] belongs to the structurally intricate class of spiro-fused azabicyclic compounds. Its architecture can be deconstructed into three key elements:

  • 1-Azabicyclo[2.2.1]heptane Core: This is a bridged bicyclic system containing one nitrogen atom, typically at the bridgehead position (position 1). The [2.2.1] ring system imposes significant rigidity and defines specific exo/endo stereochemistry for substituents. The bridgehead nitrogen possesses a basic character, often crucial for forming ionic interactions with biological targets.
  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle.
  • Spiro Junction: The defining feature is the fusion of the pyrrolidine ring to the azabicycloheptane core via a single spiro carbon atom (C7 of the heptane ring), shared between the two rings. This results in perpendicular orientation of the two ring systems, dramatically reducing conformational flexibility and creating a distinct three-dimensional shape compared to planar or linearly fused analogues.
  • Pyridin-3-yl Substituent: An aromatic nitrogen heterocycle (pyridine) attached to the pyrrolidine nitrogen (N-1' position) via its 3-position carbon. This moiety acts as a primary pharmacophore element, contributing π-stacking capability and hydrogen bonding potential via the pyridyl nitrogen.

The topological significance of this spiro-fused system lies in its pronounced three-dimensionality and conformational constraint. The spiro junction locks the relative orientation of the azabicyclic core and the pyrrolidine ring bearing the pyridyl group. This constrained geometry:

  • Reduces Entropic Penalty: Upon binding to a biological target, the molecule requires less conformational reorganization.
  • Enhances Selectivity: The distinct 3D shape may better complement specific binding pockets, discriminating against off-targets.
  • Modulates Physicochemical Properties: The rigidity influences solubility, logP, and hydrogen bonding capacity compared to more flexible open-chain analogues.
  • Defines Stereochemistry: The spiro carbon and the bridged bicyclic core create multiple chiral centers, resulting in distinct stereoisomers. The exo/endo configuration at the bridge and the stereochemistry of the pyrrolidine ring substituents critically influence biological activity and target engagement [1] [4].

Table 2: Key Stereochemical Features of the Spiro-Azabicyclic Core

Structural ElementStereochemical FeaturePotential Impact on Pharmacology
Bridgehead Nitrogen (N1)Configuration fixed by bicyclic structureDefines vector of basicity/charge interaction
Spiro Carbon (C7)Tertiary chiral centerDetermines absolute stereochemistry of the entire system
Pyrrolidine SubstituentsChiral centers (if asymmetric substitution present)Influences spatial presentation of the pyridyl group
Azabicyclo[2.2.1] Substituentsexo/endo configuration relative to the bridgeAffects steric access to the core and binding pocket fit
Pyridyl Group OrientationConstrained rotation relative to pyrrolidine & coreOptimizes π-stacking/H-bonding interactions with target

Rationale for Target Selection: Bridged Nitrogen Heterocycles as Privileged Pharmacophores

The selection of the 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] scaffold for therapeutic exploration is underpinned by the established status of bridged nitrogen heterocycles as "privileged pharmacophores." Privileged structures are molecular frameworks capable of providing high-affinity ligands for diverse receptors, often through tailored peripheral substitutions. The 1-azabicyclo[2.2.1]heptane core exemplifies this principle:

  • Mimicking Bioactive Alkaloids: The rigid, compact structure resembles bioactive alkaloid cores found in nature, optimized through evolution for target interaction. The bridgehead nitrogen provides a focal point for electrostatic interactions, analogous to the tertiary amines in neurotransmitters like acetylcholine or monoamines.
  • Dopaminergic and Nicotinic Receptor Targeting: Bridged azabicyclic structures, particularly those incorporating pyridyl or related heteroaryl groups, demonstrate significant potential for modulating neurotransmitter systems. Patent evidence (US20060058328A1) explicitly links closely related N-aryl diazaspirocyclic compounds, including analogues with pyridyl attachments, to the treatment of addiction, obesity, and dopamine-related disorders. The spirocyclic framework is highlighted for its ability to interact with targets involved in dopamine secretion regulation and nicotine dependence [4]. The pyridin-3-yl moiety is a known bioisostere for phenyl and other heterocycles commonly found in ligands for nicotinic acetylcholine receptors (nAChRs) and dopamine receptors.
  • Spirocyclic Advantage in CNS Drug Design: The spiro fusion enhances the suitability of the molecule for central nervous system (CNS) targets. It promotes 3D complexity and target selectivity while potentially maintaining favorable properties like moderate molecular weight (C₁₄H₁₉N₃ = 229.32 g/mol) and the presence of hydrogen bond acceptors (pyridyl N, tertiary amines), which can be balanced against lipophilicity to optimize blood-brain barrier penetration. The conformational restriction minimizes entropic loss upon binding, potentially leading to higher affinity ligands compared to more flexible counterparts.
  • Versatility for Optimization: The structure offers multiple vectors for chemical modification – the pyridyl ring can be substituted at various positions, the pyrrolidine nitrogen can carry different substituents (N-aryl, N-heteroaryl, alkyl), and the azabicyclic core itself might tolerate specific substitutions (exo or endo), allowing for fine-tuning of potency, selectivity, and physicochemical properties against specific biological targets implicated in neuropharmacology, inflammation, or pain [2] [4].

Table 3: Target Rationale Based on Structural Motifs in Bridged/Spirocyclic Pharmacophores

Structural MotifBiological AssociationTherapeutic Implication for 1'-Pyridin-3-yl Analogue
Bridged Azabicyclo[2.2.1] CoreLigand-gated ion channels (e.g., nAChRs), GPCRs (e.g., monoamine receptors)Dopamine regulation, Nicotine dependence treatment [4]
Spiro[Azabicycloheptane-Pyrrolidine]Conformational restraint, 3D diversityEnhanced selectivity for CNS targets, Reduced off-target effects
Pyridin-3-yl Group (N-linked)Nicotinic acetylcholine receptor pharmacophorePotential interaction with α4β2, α7 nAChR subtypes
Tertiary Amines (Bridging N, Pyrrolidine N)Sites for protonation/ionic interactionsEngagement of aspartate/glutamate residues in receptors
Molecular Framework (C₁₄H₁₉N₃)Moderate MW, balanced polarityPotential for favorable CNS penetration & pharmacokinetics [1]

Properties

CAS Number

646055-91-6

Product Name

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

IUPAC Name

1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C14H19N3/c1-2-13(10-15-6-1)16-9-5-14(11-16)12-3-7-17(14)8-4-12/h1-2,6,10,12H,3-5,7-9,11H2

InChI Key

LIWBYJGLHCGRCM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.